molecular formula C9H9BrFNO B13633716 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one

1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one

Cat. No.: B13633716
M. Wt: 246.08 g/mol
InChI Key: NKSXRDTUGNYEJY-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one is an organic compound with a complex structure, featuring a bromine, fluorine, and amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a fluorophenyl compound followed by the introduction of an amino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the amino, bromo, and fluoro groups allows it to form specific bonds and interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one
  • 1-(4-Amino-2-hydroxyphenyl)ethan-1-one
  • 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone

Uniqueness: 1-(2-Amino-5-bromo-4-fluorophenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

1-(2-amino-5-bromo-4-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H9BrFNO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

NKSXRDTUGNYEJY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1N)F)Br

Origin of Product

United States

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